molecular formula C3H3Cl3O2 B166323 Methyl trichloroacetate CAS No. 598-99-2

Methyl trichloroacetate

Cat. No.: B166323
CAS No.: 598-99-2
M. Wt: 177.41 g/mol
InChI Key: VHFUHRXYRYWELT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyltrichloroacetate (MTCA) is a derivative of trichloroacetic acid (TCA), where the three hydrogen atoms of the methyl group have all been replaced by chlorine atoms It’s known that tca and its derivatives can affect various biological macromolecules such as proteins, dna, and rna .

Mode of Action

It’s known that tca and its derivatives can cause cellular damage by interacting with biological macromolecules MTCA, being a derivative of TCA, may share similar interaction mechanisms

Biochemical Pathways

TCA is widely used in biochemistry for the precipitation of macromolecules, such as proteins, DNA, and RNA , suggesting that MTCA might also interact with these macromolecules and affect their associated biochemical pathways.

Pharmacokinetics

It’s known that mtca can be detected in urine samples , suggesting that it can be absorbed and excreted by the body

Result of Action

It’s known that tca and its derivatives can cause cellular damage . Given the structural similarity between MTCA and TCA, it’s plausible that MTCA could have similar effects on the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trichloroacetate can be synthesized by the esterification of trichloroacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete reaction.

Industrial Production Methods

In industrial settings, methyltrichloroacetate is produced by the chlorination of methyl acetate or by the direct esterification of trichloroacetic acid with methanol . The process involves the use of large-scale reactors and distillation units to purify the final product. The yield and purity of the product are optimized by controlling the reaction parameters and using efficient separation techniques.

Comparison with Similar Compounds

Methyl trichloroacetate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial processes

Properties

IUPAC Name

methyl 2,2,2-trichloroacetate
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InChI

InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3
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InChI Key

VHFUHRXYRYWELT-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(Cl)(Cl)Cl
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Molecular Formula

C3H3Cl3O2
Record name METHYL TRICHLOROACETATE
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DSSTOX Substance ID

DTXSID0060517
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Molecular Weight

177.41 g/mol
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Physical Description

Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid; [CAMEO]
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Vapor Pressure

5.5 [mmHg]
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CAS No.

598-99-2
Record name METHYL TRICHLOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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